molecular formula C8H15N5S B1299640 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol CAS No. 5498-17-9

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol

Cat. No.: B1299640
CAS No.: 5498-17-9
M. Wt: 213.31 g/mol
InChI Key: BAAMDWUVIPLPOL-UHFFFAOYSA-N
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Description

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol typically involves the reaction of cyanuric chloride with ethylamine and isopropylamine. The process can be summarized in the following steps:

    Step 1: Cyanuric chloride is reacted with ethylamine in an organic solvent such as dichloromethane at low temperatures to form 4-(ethylamino)-6-chloro-1,3,5-triazine.

    Step 2: The intermediate product is then reacted with isopropylamine under similar conditions to yield 4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine.

    Step 3: Finally, the compound is treated with hydrogen sulfide or a thiolating agent to introduce the thiol group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amines or thiols.

    Substitution: The amino groups can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines or thiols.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol
  • 4-(Ethylamino)-6-(methylamino)-1,3,5-triazine-2-thiol
  • 4-(Ethylamino)-6-(tert-butylamino)-1,3,5-triazine-2-thiol

Uniqueness

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol is unique due to the specific combination of ethylamino and isopropylamino substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Biological Activity

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol is a member of the triazine family, characterized by its unique structure that includes a triazine ring and a thiol functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. Its molecular formula is C₈H₁₄N₄S, with a molecular weight of approximately 198.29 g/mol .

The compound features two amino groups—one ethyl and one isopropyl—which contribute to its chemical reactivity. The thiol group allows for oxidation reactions that can yield disulfides or participate in nucleophilic substitutions .

This compound exhibits various mechanisms of action:

  • Enzyme Inhibition : It acts as an inhibitor by binding to specific enzymes, blocking their activity and influencing metabolic pathways.
  • Receptor Interaction : The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Herbicidal Activity

Research indicates that this compound demonstrates significant herbicidal properties. It functions primarily by inhibiting enzymes critical for plant growth and development, making it effective against various weeds .

Anticancer Potential

Studies have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines. This suggests potential utility in therapeutic applications against cancer .

Study 1: Herbicidal Efficacy

A study conducted on the herbicidal activity of this compound revealed that it effectively inhibited the growth of several weed species. The mechanism involved the disruption of key metabolic processes in plants, leading to stunted growth and eventual death.

Weed SpeciesInhibition Rate (%)Concentration (mg/L)
Amaranthus retroflexus85200
Chenopodium album78150
Setaria viridis90250

Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies assessed the cytotoxicity of the compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)18

Applications in Research

This compound has several applications across different fields:

  • Agriculture : Utilized as a herbicide due to its ability to inhibit plant growth.
  • Pharmaceuticals : Investigated for its potential as an anticancer agent and enzyme inhibitor.
  • Biochemistry : Explored for its interactions with glutathione in detoxification pathways .

Properties

IUPAC Name

2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAMDWUVIPLPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=S)N=C(N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361210
Record name F0183-0065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5498-17-9
Record name F0183-0065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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